molecular formula C14H17N3 B2784741 1-(1-But-3-enylazetidin-3-yl)benzimidazole CAS No. 2380081-37-6

1-(1-But-3-enylazetidin-3-yl)benzimidazole

Cat. No.: B2784741
CAS No.: 2380081-37-6
M. Wt: 227.311
InChI Key: JGOPLMZHXHKNMO-UHFFFAOYSA-N
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Description

1-(1-But-3-enylazetidin-3-yl)benzimidazole is a heterocyclic compound that features a benzimidazole core fused with an azetidine ring and a butenyl side chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-But-3-enylazetidin-3-yl)benzimidazole typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring. The azetidine ring can be introduced via a nucleophilic substitution reaction using a suitable azetidine precursor .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often employ high-yielding, scalable processes such as microwave-assisted synthesis, which significantly reduces reaction time and improves yield . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-But-3-enylazetidin-3-yl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-But-3-enylazetidin-3-yl)benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit DNA synthesis by binding to DNA or interfering with enzyme activity. The compound’s azetidine ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific azetidine ring and butenyl side chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-but-3-enylazetidin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-3-8-16-9-12(10-16)17-11-15-13-6-4-5-7-14(13)17/h2,4-7,11-12H,1,3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOPLMZHXHKNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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